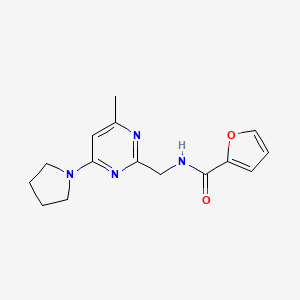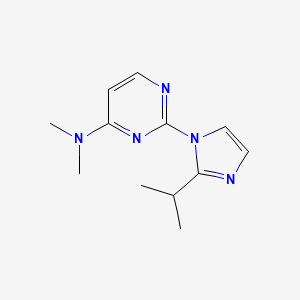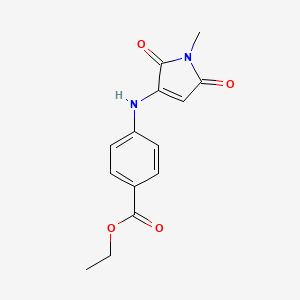
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Moreover, future directions for research on this compound have also been identified.
Wissenschaftliche Forschungsanwendungen
Oligosaccharide Synthesis
The pyridine and thiazole components of the compound can act as bidentate ligands in the synthesis of oligosaccharides. This process involves temporary deactivation through complexation with palladium (II) bromide, allowing for controlled glycosylation reactions .
Antimicrobial and Antifungal Agents
Thiazole derivatives are known for their antimicrobial properties. The compound could be utilized in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Medications
Compounds containing both triazole and thiazole rings have shown significant anti-inflammatory and analgesic activities. This suggests potential applications in the development of new medications to treat pain and inflammation .
Cancer Research
The triazole moiety is a common feature in many anticancer agents. The compound’s ability to interact with various biological targets could be harnessed in cancer research, particularly in the design of novel chemotherapeutic agents .
Neuroprotective Therapies
Thiazoles have been associated with neuroprotective effects. Research into this compound could lead to the development of therapies aimed at protecting neuronal health, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
The structural similarity of the compound to known antiviral agents suggests potential applications in the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Chemical Reaction Accelerators
Due to the reactive nature of the thiazole ring, this compound could be explored as a catalyst or accelerator in various chemical reactions, potentially improving efficiency and selectivity in synthetic chemistry .
Vitamin B1 Analogues
Given the presence of a thiazole ring, which is a component of Vitamin B1 (thiamine), the compound could be studied as a Vitamin B1 analogue, with implications for nutritional science and metabolic research .
Eigenschaften
IUPAC Name |
1-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c20-11(16-12-14-5-6-21-12)15-7-9-8-19(18-17-9)10-1-3-13-4-2-10/h1-6,8H,7H2,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHMMUUTENWSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)

![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)

![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)